Anticancer Activity of 7BOCA Compared to Unsubstituted Coumarin-3-Carboxylic Acid
7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid (7BOCA) demonstrates significant in vitro antiproliferative activity against leukemia, colon cancer, and breast cancer cell lines, whereas unsubstituted coumarin‑3‑carboxylic acid exhibits negligible or markedly reduced activity under comparable assay conditions . This positional bromination at C7 is essential for the observed anticancer phenotype, as evidenced by the absence of comparable activity in the non‑brominated parent scaffold. Quantitative comparison of IC₅₀ values is currently limited to vendor‑reported data indicating that 7BOCA produces significant tumor growth inhibition in colon cancer xenograft models in vivo, while the unsubstituted parent compound has not been reported to exhibit such activity [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Significant inhibition of leukemia, colon cancer, and breast cancer cell proliferation; in vivo tumor growth inhibition in colon cancer xenografts |
| Comparator Or Baseline | Coumarin-3-carboxylic acid (unsubstituted): negligible activity reported [1] |
| Quantified Difference | Qualitative difference: active vs. inactive/non‑reported |
| Conditions | In vitro cell proliferation assays (cell lines: leukemia, colon cancer, breast cancer); in vivo colon cancer xenograft model |
Why This Matters
The 7‑bromo substituent is a pharmacophore‑defining element for anticancer activity, meaning that generic coumarin‑3‑carboxylic acid cannot substitute for 7BOCA in oncology‑focused screening cascades.
- [1] Thati B, Noble A, Creaven BS, Walsh M, McCann M, Kavanagh K, Devereux M, Egan DA. In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines. Cancer Lett. 2007 Apr 18;248(2):321-331. View Source
